Cas no 858252-41-2 (ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate)

Ethyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate is a versatile pyrimidine derivative with applications in pharmaceutical and agrochemical research. Its structure features a reactive 5-amino-6-chloropyrimidine core coupled with an ethyl glycinate moiety, making it a valuable intermediate for synthesizing heterocyclic compounds. The presence of both amino and chloro substituents enhances its reactivity in nucleophilic substitution and condensation reactions. This compound is particularly useful in the development of kinase inhibitors and other biologically active molecules due to its ability to act as a scaffold for further functionalization. Its stability under standard storage conditions and compatibility with common organic solvents further contribute to its utility in synthetic chemistry workflows.
ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate structure
858252-41-2 structure
Product name:ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate
CAS No:858252-41-2
MF:C8H11ClN4O2
MW:230.65154004097
MDL:MFCD17277519
CID:5241907
PubChem ID:63022896

ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate Chemical and Physical Properties

Names and Identifiers

    • Glycine, N-(5-amino-6-chloro-4-pyrimidinyl)-, ethyl ester
    • ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate
    • MDL: MFCD17277519
    • Inchi: 1S/C8H11ClN4O2/c1-2-15-5(14)3-11-8-6(10)7(9)12-4-13-8/h4H,2-3,10H2,1H3,(H,11,12,13)
    • InChI Key: WEQQOTMDUPLSBS-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)CNC1C(N)=C(Cl)N=CN=1

ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-295440-0.5g
ethyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate
858252-41-2 95.0%
0.5g
$671.0 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529793-100mg
Ethyl (5-amino-6-chloropyrimidin-4-yl)glycinate
858252-41-2 98%
100mg
¥20582.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529793-1g
Ethyl (5-amino-6-chloropyrimidin-4-yl)glycinate
858252-41-2 98%
1g
¥21715.00 2024-07-28
Enamine
EN300-295440-0.25g
ethyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate
858252-41-2 95.0%
0.25g
$642.0 2025-03-19
Enamine
EN300-295440-1g
ethyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate
858252-41-2
1g
$699.0 2023-09-06
Enamine
EN300-295440-0.05g
ethyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate
858252-41-2 95.0%
0.05g
$587.0 2025-03-19
Enamine
EN300-295440-1.0g
ethyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate
858252-41-2 95.0%
1.0g
$699.0 2025-03-19
Enamine
EN300-295440-2.5g
ethyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate
858252-41-2 95.0%
2.5g
$1370.0 2025-03-19
Enamine
EN300-295440-10.0g
ethyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate
858252-41-2 95.0%
10.0g
$3007.0 2025-03-19
Enamine
EN300-295440-5g
ethyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate
858252-41-2
5g
$2028.0 2023-09-06

Additional information on ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate

Ethyl 2-(5-Amino-6-Chloropyrimidin-4-Yl)AminoAcetate: A Comprehensive Overview

Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate, with CAS No. 858252-41-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its pyrimidine ring structure, which is a key feature in many biologically active molecules. The pyrimidine moiety in this compound is substituted with an amino group at position 5 and a chlorine atom at position 6, making it a unique derivative with potential applications in drug design and development.

The synthesis of ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate involves a series of well-established organic reactions. The starting material is typically a chlorinated pyrimidine derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the amino and ethoxy groups. The reaction conditions are optimized to ensure high yield and purity of the final product. This compound can be further functionalized to explore its potential as a lead molecule in drug discovery.

Recent studies have highlighted the biological activity of ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate, particularly in the context of its ability to modulate cellular signaling pathways. Researchers have demonstrated that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammation and cancer progression. For instance, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are key players in tumor invasion and metastasis.

In addition to its enzymatic inhibitory properties, ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate has also been investigated for its potential as an antimicrobial agent. Studies have shown that this compound exhibits moderate activity against a panel of bacterial and fungal pathogens. This dual functionality underscores the versatility of this compound as a lead molecule for drug development.

The structural versatility of ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate makes it an attractive candidate for further exploration in medicinal chemistry. By modifying the substituents on the pyrimidine ring or altering the side chains, researchers can potentially enhance its bioavailability, efficacy, and selectivity. Such modifications could pave the way for the development of novel therapeutic agents targeting a wide range of diseases.

Moreover, recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate with greater accuracy. Molecular docking studies have revealed that this compound has favorable binding affinities to several drug targets, including kinases and receptors involved in chronic inflammatory diseases.

In conclusion, ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate (CAS No. 858252-41-2) is a promising compound with diverse biological activities and potential applications in drug discovery. Its unique pyrimidine-based structure, coupled with its inhibitory effects on key enzymes and pathogens, positions it as a valuable tool for advancing therapeutic interventions.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.